molecular formula C24H34O4 B1255249 Macrolactin N

Macrolactin N

Cat. No.: B1255249
M. Wt: 386.5 g/mol
InChI Key: RSTZNFQDRKJJEI-VQFWTTNISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Macrolactin N is a 24-membered ring lactone antibiotic compound produced by Bacillus subtilis . Research indicates it functions as an inhibitor of Staphylococcus aureus peptide deformylase, demonstrating an IC50 value of 7.5 µM . This mechanism is distinct from many other antibiotic classes, making it a compound of interest for studying new antibacterial targets. In addition to its enzyme-inhibitory properties, this compound has shown direct antibacterial activity against a range of organisms, including Escherichia coli and Staphylococcus aureus . As a member of the macrolactin family, its core structure is a large macrolide ring, which is synthesized by a polyketide synthase (PKS) system . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H34O4

Molecular Weight

386.5 g/mol

IUPAC Name

(3Z,5E,8S,9E,11Z,19E)-8-hydroxy-24-methyl-1-oxacyclotetracosa-3,5,9,11,19-pentaene-2,16-dione

InChI

InChI=1S/C24H34O4/c1-21-15-9-4-2-5-10-16-22(25)17-11-6-3-7-12-18-23(26)19-13-8-14-20-24(27)28-21/h2-3,5,7-8,12-14,18,20-21,23,26H,4,6,9-11,15-17,19H2,1H3/b5-2+,7-3-,13-8+,18-12+,20-14-/t21?,23-/m1/s1

InChI Key

RSTZNFQDRKJJEI-VQFWTTNISA-N

Isomeric SMILES

CC1CCC/C=C/CCC(=O)CCC/C=C\C=C\[C@H](C/C=C/C=C\C(=O)O1)O

Canonical SMILES

CC1CCCC=CCCC(=O)CCCC=CC=CC(CC=CC=CC(=O)O1)O

Synonyms

macrolactin N

Origin of Product

United States

Discovery and Producing Organisms of Macrolactin N

Initial Isolation and Identification of Macrolactin N

This compound was first isolated and identified as a novel 24-membered ring lactone from the culture broth of a Bacillus subtilis strain. nih.gov Its structure was elucidated through various spectral analyses, which are crucial for determining the chemical architecture of new natural products. nih.gov This initial study established this compound as a new addition to the macrolactin class of polyketides, a group of compounds known for their complex structures and diverse biological activities. nih.govbiorxiv.org The research highlighted its role as an inhibitor of peptide deformylase, an enzyme found in bacteria. nih.gov

Discovery Details of this compound
Compound Name This compound
Producing Organism Bacillus subtilis
Source of Isolation Culture Broth
Chemical Class 24-membered ring lactone (Macrolide)
Analytical Methods for Structure Elucidation Spectral Analysis

Characterization of Microbial Producers of this compound

The biosynthesis of this compound is attributed to specific microorganisms, primarily within the Bacillus genus. These bacteria are found in a wide range of environments, from terrestrial soils to deep-sea sediments.

The bacterium Bacillus subtilis is the primary organism identified as a producer of this compound. nih.gov Specifically, the strain Bacillus subtilis AT29 was the source from which this compound was originally obtained. mdpi.com Bacillus subtilis is a well-studied, Gram-positive bacterium commonly found in soil and the gastrointestinal tract of ruminants and humans. frontiersin.orgyoutube.com Many strains of B. subtilis and its close relatives, like Bacillus amyloliquefaciens, are known to produce a wide array of secondary metabolites, including various macrolactins and other antimicrobial compounds. jmb.or.krresearchgate.net

While this compound's initial discovery was from a non-marine Bacillus subtilis strain, the broader macrolactin family is predominantly produced by marine-derived microorganisms. researchgate.netnih.gov These marine microbes have proven to be a rich source of natural products with unique chemical structures. researchgate.net Various Bacillus species, which are prolific producers of macrolactins, have been isolated from diverse marine environments. mdpi.com For instance, different macrolactins have been characterized from Bacillus species found in the sediments of the Arctic Ocean, the East China Sea, and around the coastlines of Thailand and China. mdpi.comproquest.comresearchgate.net This underscores the significance of marine ecosystems as vast reservoirs for discovering bacteria with the biosynthetic capability to produce novel macrolactins. researchgate.netmdpi.com

Environmental Contexts of this compound Producers

The producers of this compound and related compounds inhabit a remarkable range of ecological niches, highlighting their metabolic adaptability.

Terrestrial Environments: Bacillus subtilis, the producer of this compound, is ubiquitous in soil. frontiersin.org Soil microbes like Bacillus species play crucial roles in their ecosystems, including suppressing plant pathogens through the production of antibiotic compounds like macrolactins. frontiersin.orgresearchgate.net

Marine Sediments: A significant number of macrolactin-producing bacteria have been isolated from marine sediments, ranging from coastal areas to the deep sea. biorxiv.orgproquest.comresearchgate.net For example, the first members of the macrolactin class were discovered in a microorganism isolated from deep-sea sediments of the North Pacific Ocean. biorxiv.org Strains of Bacillus subtilis and Bacillus marinus isolated from deep-sea and coastal sediments have been shown to produce a variety of macrolactins. mdpi.comresearchgate.net

Marine Organism Associations: Some macrolactin-producing bacteria are found in association with other marine organisms. A Bacillus siamensis strain that produces novel macrolactins was isolated from a gorgonian coral. mdpi.com Similarly, another Bacillus subtilis strain was found associated with seaweed collected from the Gulf of Mannar in India. mdpi.com

Microbial Source Environment Macrolactin Produced
Bacillus subtilis AT29Terrestrial (presumed)This compound
Bacillus sp. ZJ318Arctic Ocean Marine SedimentMacrolactin J
Bacillus subtilis B5Deep-Sea Sediment (Pacific Ocean)7,13-epoxyl-macrolactin A, 7-O-2′E-butenoyl macrolactin A
Bacillus marinusMarine (from Suaeda salsa plant)Macrolactins T, U
Bacillus siamensisGorgonian CoralBamemacrolactins A-E
Bacillus amyloliquefaciens CHO104SoilMacrolactin A

Biosynthetic Pathways and Genetic Determinants of Macrolactin N

Polyketide Synthase (PKS) Pathway Elucidation for Macrolactins

The backbone of Macrolactin N is assembled through a Type I Polyketide Synthase (PKS) pathway. ouc.edu.cnnih.gov This modular enzymatic system constructs the polyketide chain in a manner analogous to an assembly line, with each module responsible for a specific elongation and modification step.

Type I Polyketide Synthase System Involvement

Research has firmly established that macrolactins are synthesized by a modular Type I PKS system. researchgate.netresearchgate.net A notable feature of this system is its "AT-less" nature, meaning it utilizes a discrete acyltransferase (AT) enzyme that acts in trans to load the extender units onto the PKS modules. nih.govresearchgate.net This is in contrast to many other PKS systems where each module contains its own integrated AT domain. The iterative action of this single AT enzyme for the incorporation of malonyl-CoA throughout the elongation process is a key characteristic of the macrolactin biosynthetic machinery. nih.govresearchgate.net

Role of the pks2 Gene Cluster

The genetic blueprint for macrolactin production has been identified in several Bacillus species. In Bacillus amyloliquefaciens FZB42, a specific gene cluster, designated as pks2 (and subsequently renamed the mln cluster), was identified as responsible for macrolactin biosynthesis. nih.gov Gene deletion experiments confirmed that this cluster directs the synthesis of the macrolactone core. nih.gov A homologous gene cluster, known as the bmm gene cluster, has been identified in Bacillus methylotrophicus B-9987, which is also responsible for macrolactin production. nih.gov These gene clusters are typically organized into several open reading frames (ORFs) that encode the various enzymatic domains required for the synthesis of the macrolactin scaffold. nih.govresearchgate.net While the specific gene cluster for this compound in its producing organism, Bacillus subtilis, has not been explicitly detailed in the literature to the same extent as for Macrolactin A, it is highly probable that a homologous pks2-like gene cluster governs its biosynthesis.

Precursor Incorporation Studies in Macrolactin Biosynthesis

Feeding studies utilizing isotopically labeled precursors have been instrumental in deciphering the building blocks of the macrolactin core. Experiments with ¹³C-labeled acetate (B1210297) in the biosynthesis of Macrolactin A revealed an alternating labeling pattern along the carbon skeleton. researchgate.netnih.gov This pattern strongly indicates that the entire polyketide chain is derived from the successive condensation of acetate/malonate units. researchgate.netnih.gov It is inferred that the biosynthesis of this compound follows the same fundamental principle, with its carbon framework being constructed from these simple carboxylic acid precursors.

Enzymatic Tailoring Steps and Structural Diversification Mechanisms

The initial polyketide chain produced by the PKS is not the final bioactive compound. It undergoes a series of post-PKS modifications, or tailoring steps, which are crucial for generating the structural diversity observed within the macrolactin family, including the unique features of this compound. ouc.edu.cnnih.gov These tailoring reactions are catalyzed by enzymes that are often encoded by genes located within or outside the primary PKS gene cluster. researchgate.net

Epoxidation, Glycosylation, and Acylation Modulations

The structural variations among different macrolactins, such as this compound, are largely attributable to tailoring enzymes that perform reactions like epoxidation, glycosylation, and acylation. ouc.edu.cnnih.gov While the specific enzymes responsible for the final structure of this compound are yet to be fully characterized, the study of other macrolactins provides a clear framework for these modifications. For instance, the presence of hydroxyl groups at various positions on the macrolactone ring provides attachment points for glycosyl and acyl moieties, leading to a wide array of derivatives. nih.gov The formation of epoxide rings, as seen in some macrolactin analogues, is another example of a key tailoring reaction that can significantly influence the biological activity of the final molecule. nih.gov

Investigation of Glycosyltransferases

Glycosylation is a particularly important tailoring step in the biosynthesis of many bioactive natural products, including some macrolactins. ouc.edu.cnnih.gov In Bacillus methylotrophicus B-9987, a comparative genomics approach led to the discovery of three glycosyltransferase genes, bmmGT1, bmmGT2, and bmmGT3. nih.gov In vivo and in vitro experiments have demonstrated the role of these enzymes in the glycosylation of the macrolactin scaffold. nih.gov These glycosyltransferases exhibit a degree of promiscuity, being able to attach sugar moieties to different hydroxyl groups on the macrolactone ring, thereby generating multiple glycosylated macrolactin variants. ouc.edu.cn Although the specific glycosyltransferases involved in the potential glycosylation of this compound have not been identified, the precedent set by the bmmGT enzymes provides a strong model for how such modifications could occur.

Table 1: Key Gene Clusters and Enzymes in Macrolactin Biosynthesis

Gene Cluster/Enzyme Producing Organism Function Reference
pks2 (mln) Bacillus amyloliquefaciens FZB42 Type I PKS for macrolactin core synthesis nih.govresearchgate.net
bmm Bacillus methylotrophicus B-9987 Type I PKS for macrolactin core synthesis nih.gov
bmmGT1 Bacillus methylotrophicus B-9987 Glycosylation of macrolactin scaffold nih.gov
bmmGT2 Bacillus methylotrophicus B-9987 Glycosylation of macrolactin scaffold ouc.edu.cn
bmmGT3 Bacillus methylotrophicus B-9987 Glycosylation of macrolactin scaffold nih.gov

Table 2: Compound Names Mentioned

Compound Name
Macrolactin A
This compound

Genetic Basis of Macrolactin Production in Bacillus Species

The biosynthesis of macrolactins, a class of 24-membered polyketide lactones that includes this compound, is orchestrated by a dedicated biosynthetic gene cluster (BGC) in various Bacillus species. nih.govnih.gov Research has identified this cluster, often referred to as the mln or pks2 cluster, in strains such as Bacillus amyloliquefaciens FZB42 and Bacillus methylotrophicus B-9987. nih.govacs.orgnih.gov The presence of these genes is widespread among Bacillus amyloliquefaciens strains. nih.gov

The core of the macrolactin BGC is a Type I modular polyketide synthase (PKS) system. acs.orgnih.gov A key feature of this system is its trans-AT architecture, meaning it utilizes a discrete acyltransferase (AT) enzyme iteratively for the incorporation of extender units into the growing polyketide chain. acs.orgnih.gov The entire macrolactin backbone is assembled from acetate/malonate precursors. nih.gov

The mln gene cluster in B. amyloliquefaciens FZB42 consists of nine genes, designated mlnA through mlnI. nih.gov These genes encode the enzymatic machinery necessary for the assembly and modification of the macrolactin scaffold. The polyketide chain is constructed through eleven successive Claisen condensations catalyzed by PKS modules encoded by the mlnB-H genes. nih.gov The final step involves the release and cyclization of the polyketide chain into the characteristic 24-membered ring, a reaction catalyzed by a thioesterase (TE) domain. researchgate.net

The structural diversity among macrolactins arises from the activity of tailoring enzymes, which can be encoded both within and outside the primary BGC. researchgate.netresearchgate.net For instance, glycosyltransferases can attach sugar moieties to the macrolactone ring, a modification known to modulate biological activity. researchgate.netresearchgate.net

Below is a table detailing the genes of the macrolactin (mln) cluster and their proposed functions in the biosynthesis of the macrolactin scaffold.

GeneProposed Function
mlnA Encodes a trans-acting acyltransferase (AT) responsible for loading malonyl-CoA extender units onto the acyl carrier protein (ACP) domains of the PKS modules. nih.govnih.gov
mlnB-H Encode the large, modular Type I polyketide synthase (PKS) enzymes. These proteins are composed of multiple modules, each containing domains like ketosynthase (KS), acyl carrier protein (ACP), ketoreductase (KR), and dehydratase (DH). nih.govresearchgate.net
mlnI The function is not fully elucidated but is part of the operon and likely involved in the biosynthesis process.
TE A thioesterase domain, typically located at the C-terminus of the final PKS module (encoded within mlnH), catalyzes the release and macrolactonization of the completed polyketide chain to form the 24-membered ring. researchgate.net

Strategies for Combinatorial Biosynthesis of Macrolactin Analogues

The modular nature of the macrolactin PKS system provides a versatile platform for generating novel macrolactin analogues through combinatorial biosynthesis. nih.govnih.gov This approach involves the genetic engineering of the biosynthetic pathway to produce structurally modified compounds, which may possess enhanced or novel biological activities. ucsc.edunih.gov

One effective strategy is the manipulation of tailoring enzymes, particularly glycosyltransferases (GTs). researchgate.net For example, researchers have explored the substrate flexibility of GTs involved in macrolactin biosynthesis, such as BmmGT1 and BmmGT2 from B. methylotrophicus. nih.govresearchgate.net By providing different sugar donors or using different macrolactin aglycones as acceptors, a variety of new glycosylated derivatives have been created. nih.gov For instance, BmmGT1 has been used to generate 7-O-acetylglucosamine macrolactin A, while BmmGT2 can produce compounds like 13-O-glucosyl macrolactin A. nih.gov

Another powerful technique is the targeted inactivation or modification of PKS domains. Altering the reductive domains (ketoreductase, dehydratase, enoylreductase) within a PKS module can change the oxidation state of the corresponding carbon unit in the polyketide backbone, leading to new analogues. ucsc.edu While specific examples for the macrolactin system are emerging, this has been a successful strategy for other modular PKSs. ucsc.edu

Furthermore, precursor-directed biosynthesis can be employed. This involves feeding the producing organism with synthetic analogues of the natural starter or extender units. If the PKS enzymes exhibit substrate flexibility, they can incorporate these unnatural precursors, resulting in modified macrolactin structures. nih.gov

Enhancing the production of macrolactins through metabolic engineering can also facilitate the discovery of minor, naturally produced analogues and provide more material for derivatization. Overexpression of key biosynthetic genes, such as the trans-AT gene (mlnA), or the phosphopantetheinyl transferase gene (sfp), which is essential for activating the PKS enzymes, has been shown to increase the yield of Macrolactin A. nih.gov

These combinatorial biosynthesis and metabolic engineering strategies are crucial for expanding the chemical diversity of the macrolactin family, enabling further investigation into their structure-activity relationships and potential therapeutic applications. nih.govnih.gov

The following table summarizes some of the engineered macrolactin analogues created through combinatorial biosynthesis.

Original CompoundEngineering StrategyResulting Analogue(s)
Macrolactin AGlycosylation with BmmGT1 and UDP-D-N-acetylglucosamine7-O-acetylglucosamine macrolactin A nih.gov
Macrolactin AGlycosylation with BmmGT2 and UDP-D-glucose13-O-glucosyl macrolactin A, 7,13-O-diglucosyl macrolactin A, 7,15-O-diglucosyl macrolactin A nih.gov
Macrolactin EGlycosylation with BmmGT2 and UDP-D-glucose7-O-glucosyl macrolactin E nih.gov
Macrolactin AAcylation using promiscuous acyltransferases7-O-malonyl-macrolactin A, 7-O-succinyl macrolactin A acs.org

Advanced Chemical Synthesis and Analog Development of Macrolactin N

Total Synthesis Approaches for Macrolactin Scaffolds

Palladium-catalyzed cross-coupling reactions have played a significant role in the total synthesis of macrolactin scaffolds, particularly for the construction of the conjugated diene systems. acs.orgacs.org The Stille cross-coupling reaction, which couples organotin reagents with organic halides or pseudohalides catalyzed by palladium, has been a cornerstone for the stereospecific formation of the carbon-carbon double bonds in the macrolactin polyene system. acs.orgacs.org These reactions allow for the precise control over the geometry of the double bonds, which is crucial for the biological activity of macrolactins. acs.org Palladium-catalyzed reactions have also been explored for macrocyclization, the final step in forming the large lactone ring. acs.orgresearchgate.net

Semi-Synthetic Derivatization of Macrolactin N

Semi-synthetic approaches involve using a naturally isolated macrolactin scaffold, such as this compound or a related macrolactin like Macrolactin A, as a starting material for chemical modification. nih.govmdpi.comuni-saarland.de This can be particularly useful if the natural product is available, even in low yields, providing a more direct route to certain derivatives compared to total synthesis. nih.gov Derivatization can involve modifying existing functional groups, such as hydroxyl groups through esterification or glycosylation, or introducing new functionalities. nih.govmdpi.combenchchem.com For instance, glycosylation of macrolactin A has been shown to generate new compounds with altered properties. nih.gov Semi-synthesis allows for targeted modifications to explore the impact of specific structural changes on biological activity, solubility, or other properties. benchchem.com

Design and Synthesis of this compound Analogues for Research

Methodologies for Creating Structural Diversity in this compound Derivatives

Creating structural diversity among this compound derivatives is essential for comprehensive structure-activity relationship studies and the identification of lead compounds with enhanced properties. Diversity-oriented synthesis (DOS) strategies, which aim to generate a wide range of structurally distinct molecules from common building blocks, can be applied to macrolactin scaffolds. cam.ac.ukcam.ac.uk Methodologies include varying the building blocks used in convergent synthesis, employing different coupling reactions, and introducing diverse functional groups through post-macrocyclization modifications. cam.ac.ukcam.ac.uk Techniques such as combinatorial synthesis, where multiple building blocks are combined in various permutations, can rapidly generate libraries of macrolactin derivatives with structural variations in different parts of the molecule. rsc.org Ring-closing metathesis and azide-alkyne cycloaddition are examples of reactions that can be used in macrocyclization to introduce structural diversity in the macrocyclic ring itself. cam.ac.uk Furthermore, diversification can be achieved by modifying the side chains or by altering the oxidation state or saturation of the double bonds. cam.ac.ukacs.org

Molecular and Cellular Mechanisms of Macrolactin N Biological Action

Inhibition of Bacterial Peptide Deformylase (PDF) by Macrolactin N

Peptide deformylase (PDF) is a crucial metalloenzyme found in bacteria that catalyzes the removal of the N-terminal formyl group from nascent polypeptide chains. acs.orgvulcanchem.com This deformylation step is essential for the maturation and function of most bacterial proteins. acs.orgvulcanchem.com this compound has been identified as an inhibitor of this vital bacterial enzyme. nih.govuni.luontosight.aivulcanchem.com

Enzymatic Inhibition Kinetics and Target Specificity

Studies have demonstrated that this compound effectively inhibits bacterial PDF. Specifically, this compound inhibited Staphylococcus aureus peptide deformylase with an IC50 value of 7.5 μM. nih.govuni.luontosight.ai This indicates a moderate potency against this bacterial enzyme. PDF is a target specific to bacteria, making its inhibitors attractive candidates for antibacterial agents with potentially reduced toxicity to eukaryotic cells. acs.org

Data on the inhibition of Staphylococcus aureus PDF by this compound:

Target EnzymeInhibitorIC50 (μM)
Staphylococcus aureus PDFThis compound7.5

Functional Consequences of PDF Inhibition on Polypeptide Elongation

The primary functional consequence of inhibiting bacterial PDF is the disruption of protein maturation. By preventing the removal of the N-terminal formyl group, this compound interferes with the proper processing of newly synthesized polypeptides. acs.orgvulcanchem.com This can lead to the accumulation of formylated proteins, which may not fold correctly or function efficiently, ultimately hindering bacterial growth and viability. acs.orgvulcanchem.com

Impact on Bacterial Protein Synthesis

Beyond its direct effect on PDF, research, particularly on the related compound Macrolactin A, suggests that macrolactins can impact bacterial protein synthesis at the elongation stage. researchgate.net While studies specifically detailing this compound's direct interaction with the protein synthesis machinery are less extensive than those for Macrolactin A, findings on Macrolactin A provide insights into potential mechanisms within the macrolactin class.

Investigation of Elongation Factor Tu (EF-Tu) Interactions

Studies on Macrolactin A have identified the translation elongation factor Tu (EF-Tu) as a probable target in the bacterial protein biosynthesis machinery. EF-Tu is a highly abundant and conserved G-protein essential for catalyzing the binding of aminoacyl-tRNAs to the A-site of the ribosome during protein elongation. Molecular modeling studies suggest that Macrolactin A can form non-covalent bonds with amino acid residues located at the interface of domains 1 and 2 of EF-Tu. This potential binding site appears to be distinct from those of other known EF-Tu inhibitors like kirromycin (B1673653) and pulvomycin.

Disruption of GTPase Activity and Ribosome Interactions

EF-Tu functions in a cycle that involves binding to GTP, forming a ternary complex with aminoacyl-tRNA, delivering this complex to the ribosome, and hydrolyzing GTP to GDP upon correct codon-anticodon pairing, followed by release from the ribosome. While direct experimental data on this compound's effect on EF-Tu's GTPase activity or its direct binding to the ribosome are limited in the consulted literature, the targeting of EF-Tu by related macrolactins like Macrolactin A suggests an interference with this cycle. Elfamycin-like antibiotics, which also target EF-Tu, are known to prevent the release of EF-Tu from the ribosome after GTP hydrolysis, thereby stalling translation. The proposed interaction of Macrolactin A with EF-Tu's domain interface could similarly disrupt the conformational changes required for GTP hydrolysis and EF-Tu release, thus inhibiting polypeptide elongation.

Modulation of Cellular Processes by this compound

Effects on Bacterial Cell Division and Septal Inhibition

Some macrolactins have been observed to impact bacterial cell division. For instance, 7-O-malonyl macrolactin A has been reported to induce disruption of cell division, leading to pseudomulticellularity and multiple asymmetric initiation points of septum formation in Staphylococcus aureus and enterococci. researchgate.netnih.govasm.org While direct studies specifically on this compound's effect on bacterial cell division and septal inhibition are less extensively documented in the search results, the observed effects of related macrolactins suggest this as a potential area of influence. The inhibition of cell division by macrolactins may involve the reduction of the H+-transporting two-sector ATPase, an enzyme vital for bacterial cell viability. frontiersin.orgnih.gov

Alterations in Bacterial Cell Membrane Integrity and Permeability

Disruption of bacterial cell membrane integrity and permeability has been identified as a mechanism for some macrolactins. Macrolactin XY, for example, has been shown to disrupt the cell membrane of Enterococcus faecalis, leading to the leakage of intracellular components like nucleic acids and proteins, ultimately causing cell death. mdpi.comresearchgate.netnih.govnih.gov This disruption affects the bacteria's metabolic activity. mdpi.comresearchgate.net Similarly, macrolactin R has been shown to disrupt the membrane structure of Botrytis cinerea, increasing membrane permeability and leading to leakage of proteins and nucleic acids. researchgate.net While these findings pertain to other macrolactin variants, they highlight a plausible mechanism by which this compound could exert antibacterial effects by compromising the bacterial cell membrane.

Influence on Bacterial Energy Metabolism Gene Expression

Certain macrolactins have been found to inhibit the expression of genes associated with bacterial energy metabolism. Macrolactin XY has been shown to inhibit the expression of pyruvate (B1213749) kinase (PK) genes in Enterococcus faecalis, disrupting the bacterial energy production pathway. mdpi.comresearchgate.net A reduction in energy availability can negatively impact the function of ATP-reliant transporter proteins in the bacterial cell membrane, affecting material transport and osmotic pressure regulation. mdpi.comresearchgate.net Although research specifically on this compound's impact on energy metabolism gene expression is limited in the provided results, the effects observed with other macrolactins suggest that modulating energy metabolism at the genetic level could be a contributing factor to this compound's antibacterial action.

Cross-Resistance Profile Analysis in Relation to Mechanism

Understanding the cross-resistance profile of this compound provides insights into its mechanism of action and potential for overcoming existing antibiotic resistance. Cross-resistance occurs when a single molecular mechanism confers resistance to multiple antimicrobial agents, often because they share a common target or pathway. nih.gov

This compound has been identified as an inhibitor of bacterial peptide deformylase (PDF). nih.govmdpi.com PDF is an essential bacterial enzyme involved in protein synthesis. mdpi.com The inhibition of PDF prevents bacteria from properly processing polypeptides, hindering protein synthesis. mdpi.com Studies on other macrolactins, such as macrolactin A, have also indicated that they act as inhibitors of protein synthesis by targeting the elongation factor EF-Tu. biorxiv.orgresearchgate.netbiorxiv.orgnih.govresearchgate.net Resistance mutations in EF-Tu genes have been identified in bacteria resistant to macrolactin A. researchgate.netnih.govresearchgate.net

Given that this compound targets PDF, its cross-resistance profile would likely involve other antibiotics that inhibit PDF or potentially other components of the protein synthesis machinery. Comparing the resistance patterns of bacteria exposed to this compound with those resistant to known protein synthesis inhibitors could help elucidate shared resistance mechanisms. Research on the cross-resistance between natural antimicrobials and clinical antibiotics is an important area of study, as resistance to environmental antimicrobials could potentially lead to resistance against clinically used drugs if they share targets. nih.gov

Computational Modeling of this compound-Target Interactions

Computational modeling techniques, such as molecular docking and homology modeling, are valuable tools for investigating the potential interactions between this compound and its bacterial targets at a molecular level.

Molecular Docking Simulations

Molecular docking simulations predict the preferred orientation and binding affinity of a ligand (this compound) to a target protein (e.g., bacterial PDF or EF-Tu). Studies have utilized molecular docking to analyze the interactions of macrolactins with potential targets. For example, molecular docking has been used to predict the binding modes between this compound and Staphylococcus aureus peptide deformylase. dntb.gov.uaacs.org These simulations can provide insights into the specific amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. Molecular docking of other macrolactins, like macrolactin A, with targets such as SARS-CoV-2 protease (although not a bacterial target, demonstrates the application of the technique) has shown favorable binding energies. nih.gov Molecular modeling of macrolactin A with bacterial elongation factor EF-Tu revealed that it can form non-covalent bonds with amino acids at the interface of domains 1 and 2 of EF-Tu. researchgate.netnih.govresearchgate.net Docking scores can provide a quantitative measure of the predicted binding affinity. mdpi.comresearchgate.net

An example of docking scores for this compound and other inhibitors with S. aureus PDF is presented below:

CompoundTargetDocking Score (kcal/mol)
This compoundS. aureus PDF9.14 mdpi.comresearchgate.net
ActinoninS. aureus PDF6.96 mdpi.comresearchgate.net
Bacvalactone 1S. aureus PDF≥9.70 mdpi.comresearchgate.net
Bacvalactone 2S. aureus PDF≥9.70 mdpi.comresearchgate.net
Bacvalactone 3S. aureus PDF≥9.70 mdpi.comresearchgate.net

Note: Docking scores can vary depending on the software and parameters used.

Homology Modeling of Target Proteins

Homology modeling is a technique used to build a 3D model of a protein when its amino acid sequence is known, but an experimental structure is not available. This method relies on the principle that proteins with similar sequences have similar structures. pastic.gov.pk Since experimental structures for all bacterial target proteins of this compound may not be available, homology modeling can provide structural models for docking studies. For instance, homology modeling has been used to obtain the structure of Bacillus pumilus EF-Tu for studying its interaction with macrolactin A, using the high-quality X-ray structure of Thermus thermophilus EF-Tu as a template. biorxiv.orgresearchgate.net This allows researchers to visualize and analyze the potential binding site of this compound even in the absence of an experimentally determined structure of the target from the specific bacterial species of interest. Homology modeling is a valuable tool in structural biology, helping to bridge the gap between known sequences and experimental structures and contributing to drug design by providing models for understanding molecular interactions. researchgate.netpastic.gov.pk

Spectrum of Biological Activities of Macrolactin N in Research Contexts

Antibacterial Activity Profile of Macrolactin N

This compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria in research settings. This broad spectrum of activity highlights its potential as an antimicrobial agent.

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)

Research indicates that this compound exhibits inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. One study reported that this compound inhibited the growth of S. aureus and B. subtilis with a MIC50 value of 100 µg/mL for both strains. Furthermore, this compound was found to inhibit Staphylococcus aureus peptide deformylase with an IC50 value of 7.5 µM. Peptide deformylase is an enzyme essential for bacterial growth, suggesting a potential mechanism of action for this compound against S. aureus.

Activity against Gram-Negative Bacteria (e.g., Escherichia coli)

Studies have also investigated the activity of this compound against Gram-negative bacteria, such as Escherichia coli. This compound inhibited the growth of E. coli with a Minimum Inhibitory Concentration (MIC) value of 100 µg/mL. While some macrolactins show activity against E. coli, the effectiveness can vary between different macrolactin congeners and bacterial strains.

Comparative Analysis with Other Macrolactin Congeners

This compound is part of a larger family of macrolactins, which includes over 50 isolated analogs with varied structures and biological activities. Comparative studies with other macrolactin congeners provide insights into the structural features that influence their biological properties. For instance, variations in the macrolactin structure, such as the presence of glycosyl groups or epoxy rings, can impact their antibacterial and anti-inflammatory activities. While specific detailed comparative data focusing solely on this compound against a wide panel of other macrolactins in terms of antibacterial activity is not extensively detailed in the provided snippets beyond its own MIC values, research on other congeners like Macrolactin A, 7-O-malonyl macrolactin A, and 7-O-succinyl macrolactin A highlights the diverse potencies and target specificities within the macrolactin family. For example, 7-O-malonyl macrolactin A and 7-O-succinyl macrolactin A have shown activity against multidrug-resistant strains like MRSA and VRE, whereas unsubstituted Macrolactin A did not inhibit VRE. This suggests that modifications at specific positions, such as C-7, can significantly alter the biological profile of macrolactins.

Investigation of Anti-inflammatory Modulatory Effects (General Macrolactins)

Beyond their antibacterial properties, macrolactins, in general, have been investigated for their anti-inflammatory modulatory effects. These effects are often studied in the context of inhibiting the production of pro-inflammatory mediators in cellular models.

Regulation of Inducible Nitric Oxide Synthase (iNOS) Expression

Several macrolactin congeners have been shown to suppress the expression of inducible nitric oxide synthase (iNOS). iNOS is an enzyme that produces nitric oxide (NO), a key mediator in inflammatory responses. Studies using LPS-stimulated macrophages (e.g., RAW 264.7 cells) have demonstrated that macrolactins can significantly reduce the mRNA and protein expression levels of iNOS. For instance, 7,13-epoxyl-macrolactin A significantly inhibited the mRNA expression of iNOS in LPS-stimulated RAW 264.7 macrophages in a concentration-dependent manner.

Inhibition of Proinflammatory Cytokine Production (IL-1β, IL-6)

Macrolactins have also been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-6 (IL-6). These cytokines play crucial roles in mediating inflammatory responses. Research indicates that macrolactins can suppress the mRNA expression and formation of IL-1β and IL-6 in activated macrophages. For example, 7,13-epoxyl-macrolactin A significantly inhibited the mRNA expression of IL-1β and IL-6 in LPS-stimulated RAW 264.7 macrophages. Other macrolactins, including Macrolactin A and its derivatives like 7-O-malonyl macrolactin A and 7-O-succinyl macrolactin A, have also shown inhibitory effects on the formation of IL-1β and IL-6.

Here is a table summarizing some of the antibacterial activity data for this compound:

CompoundSource OrganismTarget BacteriaActivity MeasureValueCitation
This compoundBacillus subtilis AT29Escherichia coliMIC100 µg/mL
This compoundBacillus subtilis AT29Staphylococcus aureusMIC50100 µg/mL
This compoundBacillus subtilis AT29Bacillus subtilisMIC50100 µg/mL
This compoundBacillus subtilisStaphylococcus aureusIC50 (peptide deformylase)7.5 µM

Here is a table summarizing some anti-inflammatory effects observed for general macrolactins (specific congeners as noted):

CompoundCellular ModelInflammatory MediatorEffectCitation
7,13-epoxyl-macrolactin ALPS-stimulated RAW 264.7iNOS mRNASignificant inhibition
7,13-epoxyl-macrolactin ALPS-stimulated RAW 264.7IL-1β mRNASignificant inhibition, concentration-dependent
7,13-epoxyl-macrolactin ALPS-stimulated RAW 264.7IL-6 mRNASignificant inhibition
Macrolactin ALPS-stimulated RAW 264.7iNOS mRNAInhibition
Macrolactin ALPS-stimulated RAW 264.7IL-1β mRNAInhibition
Macrolactin ALPS-stimulated RAW 264.7IL-6 mRNAInhibition
Macrolactin ALPS-stimulated RAW 264.7iNOS formationStrong suppression
Macrolactin ALPS-stimulated RAW 264.7IL-1β formationStrongly inhibited
Macrolactin ALPS-stimulated RAW 264.7IL-6 formationStrongly inhibited
7-O-malonyl macrolactin ALPS-stimulated RAW 264.7iNOS formationGreatly suppress
7-O-malonyl macrolactin ALPS-stimulated RAW 264.7IL-1β formationExcellent effects in inhibiting
7-O-malonyl macrolactin ALPS-stimulated RAW 264.7IL-6 formationStrongly inhibited
7-O-succinyl macrolactin ALPS-stimulated RAW 264.7iNOS formationGreatly suppress
7-O-succinyl macrolactin ALPS-stimulated RAW 264.7IL-1β formationStrongly inhibited
7-O-succinyl macrolactin ALPS-stimulated RAW 264.7IL-6 formationStrongly inhibited

Exploration of Antiviral Activities (General Macrolactins)

General macrolactins have demonstrated antiviral potential in research studies. Macrolactin A, for instance, has been identified as an effective inhibitor of mammalian Herpes simplex virus types I and II, with reported IC50 values of 5.0 and 8.3 μg/mL, respectively. researchgate.net Research by the National Cancer Institute has also investigated the potential of macrolactin A to regulate HIV replication in human T-lymphoblast cells, where it showed protective effects. researchgate.netasm.org The antiviral properties of macrolactins were among the first biological activities reported for this class of compounds. asm.org More recent in silico studies have explored macrolactin A as a potential inhibitor for the SARS-CoV-2 main protease (Mpro), a key enzyme for viral replication. nih.gov Molecular docking simulations suggested a good binding affinity of macrolactin A to the Mpro catalytic site. nih.gov

Evaluation of Anticancer Activities in Research Models (General Macrolactins)

Macrolactins, including Macrolactin A and its derivatives, have been evaluated for their anticancer activities in various research models. researchgate.netmdpi.com Macrolactin A has shown cytotoxic effects against B16-F10 murine melanoma cancer cells in in vitro assays. asm.orgnih.gov

A significant focus has been placed on 7-O-succinyl macrolactin A (SMA), a derivative of macrolactin A. SMA has been extensively evaluated as a potential anticancer agent. biomolther.org Research has shown that SMA possesses cytotoxic properties against various cancer cell lines. nih.gov Studies on human glioblastoma cell lines (U87MG, U251MG, and LN229) demonstrated that SMA salt affected cell viability and induced concentration-dependent inhibition of migration and invasion in vitro. nih.gov

In in vivo research models, SMA salt has shown antitumor effects. In a mouse glioma model using U87MG cells, treatment with SMA salt resulted in a significant reduction in tumor volume and an increase in survival time compared to control groups. nih.gov Furthermore, studies using mouse models of colon cancer (CT26 syngeneic and HT29 xenograft models) have shown that SMA significantly inhibited tumor growth. researchgate.net Research suggests that SMA may exert its anticancer effects by targeting multiple signaling pathways, including the suppression of Tankyrase and the PI3K/Akt pathway, which are involved in the β-catenin destruction complex. researchgate.netmdpi.com Although SMA showed lower potency against Tankyrase activity compared to a known inhibitor (XAV939), it demonstrated strong inhibitory effects on β-catenin-dependent transcriptional activity. researchgate.net

Combinatorial studies have also been conducted, where treating mice with SMA in combination with chemotherapy agents like 5-FU (in a colon cancer model) or cisplatin (B142131) (in a lung cancer model) resulted in greater antitumor activity than treatment with the individual drugs alone. researchgate.net

Research findings on the in vitro cytotoxicity of Macrolactin A and SMA against certain cell lines include:

CompoundCell LineIC50 ValueReference
Macrolactin AB16-F10 murine melanomaNot specified (inhibitory effect reported) asm.orgnih.gov
SMAU87MG glioblastomaConcentration-dependent inhibition reported nih.gov
SMAU251MG glioblastomaConcentration-dependent inhibition reported nih.gov
SMALN229 glioblastomaConcentration-dependent inhibition reported nih.gov
SMAHT29 human colon cancer39.8 nM (TCF/LEF1 transcriptional activity) researchgate.net
SMATankyrase 1 (Enzyme activity)50.1 μM researchgate.net
SMATankyrase 2 (Enzyme activity)15.5 μM researchgate.net

Note: IC50 values for direct cytotoxicity against some cancer cell lines were not explicitly available in the provided snippets, but inhibitory effects were reported.

Structure Activity Relationship Studies of Macrolactin N

Identification of Key Structural Moieties for Biological Activity

The biological activity of Macrolactin N is intrinsically linked to its distinct chemical architecture. Like other members of its class, its foundational structure is a 24-membered macrocyclic lactone. nih.govnih.gov This large ring, along with its embedded functionalities, provides the necessary scaffold to interact with biological targets.

Key structural moieties believed to be essential for the biological activity of the macrolactin class include:

The Polyene System: this compound features a conjugated system of five double bonds within the macrolactone ring. This extended π-system contributes to the molecule's rigidity in certain regions and is involved in target binding.

Hydroxyl Groups: The number and position of hydroxyl (-OH) groups on the macrolactone ring are critical determinants of activity. These groups can act as both hydrogen bond donors and acceptors, facilitating specific interactions with amino acid residues in the target protein. For this compound, the hydroxyl groups at positions C-7, C-13, and C-15 are considered particularly significant.

The specific activity of this compound as a peptide deformylase inhibitor with an IC₅₀ value of 7.5 µM suggests that its unique combination of these moieties allows it to fit effectively into the active site of the Staphylococcus aureus PDF enzyme. nih.gov

Influence of Lactone Ring Size and Olefinic Bond Positions

The 24-membered ring is a defining feature of most biologically active macrolactins, including this compound. nih.govouc.edu.cn This ring size appears to be optimal for adopting the necessary conformation to bind to various biological targets. While other macrolactins with different ring sizes, such as 22-membered rings, have been discovered, the 24-membered scaffold is predominant. biorxiv.org

The position and stereochemistry of the olefinic bonds within the macrolactone ring are critical for defining the molecule's three-dimensional shape. This compound possesses a specific arrangement of five conjugated double bonds. This polyene system restricts the conformational flexibility of a significant portion of the macrocycle, presenting a relatively rigid architecture for target recognition. The precise geometry of these bonds is crucial; even minor changes, such as the isomerization of a double bond, can lead to a significant loss of biological activity in related compounds. While specific studies involving the synthesis of this compound analogues with altered lactone ring sizes or modified olefinic bond positions have not been reported, research on the broader macrolide class indicates that such changes would likely have a profound impact on its efficacy as a PDF inhibitor.

Significance of C-15 Modifications (e.g., Hydroxyl, Methoxyl Groups)

The substitution pattern on the macrolactone ring plays a pivotal role in modulating biological activity. For the macrolactin class, the hydroxyl group at the C-15 position has been identified as a key determinant for antibacterial activity. Studies comparing different macrolactins have shown that replacing the C-15 hydroxyl group with a keto group leads to a dramatic decrease in antibacterial potency.

Role of Post-Assembly-Line Modifications in Activity Modulation

The structural diversity of macrolactins in nature is greatly expanded by post-assembly-line modifications, where enzymes tailor the core polyketide backbone. nih.gov These modifications include glycosylation, acylation, and epoxidation, which can significantly alter the bioactivity of the parent molecule. nih.govresearchgate.net For instance, the addition of an epoxy ring to Macrolactin A was found to enhance its anti-inflammatory activity. nih.gov

The structure of this compound is the unadorned polyketide backbone, lacking these common post-assembly modifications. This presents an opportunity for synthetic and biosynthetic exploration. The enzymatic machinery responsible for these tailoring steps in other macrolactin-producing organisms could potentially be applied to this compound. For example, glycosyltransferases have been used to generate a portfolio of "unnatural" glycosylated Macrolactin A analogues. researchgate.net Such modifications could modulate the activity of this compound by altering its solubility, cell permeability, or binding affinity for peptide deformylase. The investigation of engineered this compound analogues represents a promising avenue for future research to enhance its therapeutic potential.

Conformational Analysis and its Correlation with Biological Efficacy

The large, flexible nature of macrocyclic structures means they can exist in multiple low-energy conformations. nih.govcore.ac.uk The specific conformation adopted by a macrolactone upon binding to its biological target is a critical factor for its efficacy. Conformational analysis through molecular modeling, molecular dynamics (MD) simulations, and NMR spectroscopy is therefore essential for a complete understanding of SAR.

While specific conformational analysis studies dedicated to this compound are not yet widely published, research on other macrolides provides valuable insights. MD simulations have been used to study the binding and conformational dynamics of Macrolactin A with its targets, confirming stable interactions. nih.gov Such computational studies can predict the binding mode and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. biorxiv.orgnih.gov For this compound, its ability to inhibit peptide deformylase is dependent on its capacity to adopt a three-dimensional shape that is complementary to the enzyme's active site. There is an indication that the binding mode of this compound within the PDF active site is an area of active investigation. researchgate.net Future research employing conformational analysis and molecular docking will be invaluable for elucidating the precise binding orientation of this compound and for the rational design of more potent analogues.

Interactive Data Table: Summary of this compound SAR

Structural FeatureObservation for this compoundImplication for Biological ActivitySource
Core Scaffold 24-membered macrolactone ringProvides essential backbone for spatial orientation of functional groups. Common feature of bioactive macrolactins. nih.gov, nih.gov
Polyene System Five conjugated double bondsContributes to structural rigidity and defines molecular shape for target recognition. researchgate.net
C-7 Substituent Hydroxyl (-OH) groupCan act as H-bond donor/acceptor. Site for potential activity modulation via acylation or glycosylation. researchgate.net
C-13 Substituent Hydroxyl (-OH) groupPotential site for hydrogen bonding within the enzyme active site. researchgate.net
C-15 Substituent Hydroxyl (-OH) groupConsidered critical for the antibacterial activity of the macrolactin class. researchgate.net
Target Activity Inhibits Peptide Deformylase (PDF)Specific overall structure allows for effective binding to the PDF active site, leading to antibacterial effect. nih.gov

Analytical and Methodological Approaches in Macrolactin N Research

Chromatographic Techniques for Macrolactin N Isolation and Purification

Chromatography is an indispensable tool in the study of natural products like this compound, enabling the separation of this specific compound from complex mixtures produced by microorganisms.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analytical quantification and preparative isolation of macrolactins, including this compound. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is the most common modality employed. In this approach, a non-polar stationary phase, typically a C18 (ODS) column, is used with a polar mobile phase. nih.govtandfonline.com

The separation is achieved by a gradient elution, where the composition of the mobile phase is changed over time. For instance, a gradient system of aqueous acetic acid and methanol (B129727) or aqueous trifluoroacetic acid and acetonitrile (B52724) can be used to effectively separate different macrolactin analogues. nih.govtandfonline.com Detection is commonly performed using an ultraviolet (UV) detector, with macrolactins exhibiting absorbance at specific wavelengths, such as 230 nm or 254 nm. nih.govjmb.or.kr The retention time (t_R) of a compound under specific HPLC conditions is a key identifier. For example, one study reported the isolation of an active compound with a retention time of 19.0 minutes using a 70% methanol mobile phase. jmb.or.kr

Table 1: Exemplary HPLC Conditions for Macrolactin Analysis

Parameter Condition Source
Column Eclipse XDB-C18 (4.6 mm × 250 mm, 5 µm) nih.gov
Mobile Phase A: 0.1% (v/v) Acetic Acid; B: Acetonitrile (60% A, 40% B) nih.gov
Flow Rate 0.6 mL/min nih.gov
Detection UV at 230 nm nih.gov

| Column Temperature | 20°C | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC/MS) and its more advanced version, tandem mass spectrometry (LC-MS/MS), are powerful techniques that couple the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. researchgate.netjmb.or.krnih.gov This combination allows for the highly sensitive and selective detection and identification of this compound, even in complex biological matrices.

Ultra-Performance Liquid Chromatography (UPLC), which uses columns with smaller particle sizes (sub-2 µm), is often paired with mass spectrometry to achieve faster analysis times and improved resolution. nih.govnih.gov Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the analysis of large and thermally labile molecules like macrolactins without significant fragmentation. researchgate.netmdpi.com

The mass spectrometer, which can range from a triple-quadrupole (QqQ) to a high-resolution time-of-flight (TOF) analyzer, provides accurate mass measurements. jmb.or.krnih.gov This data is crucial for confirming the molecular weight of this compound and, through fragmentation analysis (MS/MS), for elucidating its structural features. researchgate.net For instance, LC-ESI-MS/MS analysis can reveal characteristic fragment ions that are diagnostic for the macrolactin scaffold. researchgate.net

Table 2: LC/MS Systems Used in Macrolide Analysis

System Application Source
UPLC/MS/MS (Acquity UPLC, TQD) Analysis of macrolactin A biorxiv.org
UPLC-Q-TOF MS Determination of molecular mass researchgate.net

Spectroscopic Methods for Structural Elucidation (Focus on Research Application)

Once isolated, spectroscopic methods are employed to determine the precise chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for elucidating the complete chemical structure of organic molecules like this compound. researchgate.netnih.gov A suite of NMR experiments is typically required.

¹H NMR (Proton NMR) provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. nih.gov

¹³C NMR provides information about the carbon skeleton of the molecule. nih.gov

2D-NMR techniques are essential for assembling the molecular structure by establishing correlations between different nuclei. researchgate.netslideshare.net Key 2D-NMR experiments include:

COSY (Correlation Spectroscopy) , which identifies protons that are coupled to each other (typically on adjacent carbons). researchgate.netslideshare.net

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) , which correlates directly bonded proton and carbon atoms. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) , which shows correlations between protons and carbons over two or three bonds, allowing the connection of different molecular fragments. researchgate.netnih.gov

DEPT (Distortionless Enhancement by Polarization Transfer) helps distinguish between CH, CH₂, and CH₃ groups. researchgate.net

Through the careful analysis of these NMR spectra, researchers can piece together the complex 24-membered lactone ring and its substituents that characterize the macrolactin family. researchgate.netresearchgate.net

Key absorption bands in the FT-IR spectrum of a macrolactin would indicate the presence of:

O-H stretching: from hydroxyl groups.

C-H stretching: from aliphatic chains. mdpi.com

C=O stretching: a strong absorption characteristic of the lactone (ester) carbonyl group. mdpi.com

C=C stretching: from the polyene portions of the molecule.

C-O stretching: from the ester and ether linkages. mdpi.com

While FT-IR alone cannot determine the full structure, it provides valuable confirmatory evidence for the functional groups identified by NMR and mass spectrometry. nih.govusa-journals.com

Table 3: General FT-IR Spectral Regions and Corresponding Functional Groups

Wavenumber Range (cm⁻¹) Functional Group Source
3000–2800 Fatty Acids (C-H stretch) researchgate.net
1800–1500 Amide Bands (from proteins, relevant in crude extracts) researchgate.net
~1735 Carbonyl (C=O) mdpi.com

Bioassay Development for Activity and Mechanism Investigations

Bioassays are critical for determining the biological activity of this compound and for probing its mechanism of action. Research has shown that this compound acts as an inhibitor of peptide deformylase, a key bacterial enzyme, and bioassays were instrumental in this discovery. biorxiv.orgnih.gov

Development of a bioassay typically involves:

Target Selection: Identifying a specific enzyme or cellular process that is hypothesized to be the target of the compound. For this compound, peptide deformylase was a key target. biorxiv.orgnih.gov

Assay Design: Creating an in vitro or in vivo system to measure the effect of the compound on the target. This can involve monitoring enzyme activity, cell growth, or the expression of a reporter gene. biorxiv.org

Dose-Response Analysis: Testing the compound over a range of concentrations to determine its potency, often expressed as the half-maximal inhibitory concentration (IC₅₀). biorxiv.org

For investigating general antimicrobial properties, standard methods like the agar (B569324) diffusion method or liquid growth inhibition assays are used. jmb.or.krnih.gov In these assays, the ability of this compound to inhibit the growth of various pathogenic bacteria is quantified. jmb.or.krnih.gov More sophisticated bioassays, such as those using reporter strains, can provide initial clues about the mechanism of action, for example, by indicating whether a compound inhibits protein synthesis, cell wall synthesis, or other vital pathways. biorxiv.org

In vivo and In vitro Reporter Systems

Reporter systems are crucial for identifying the general mechanism of action of a novel compound. In the context of macrolactin research, bacterial biosensor strains are utilized to detect the inhibition of specific cellular processes.

A prominent example is the use of an E. coli strain engineered with the pDualrep2 plasmid. biorxiv.orgnih.gov This system contains two different reporter proteins whose expression is triggered by distinct cellular stress responses. For instance, the expression of the fluorescent protein Katushka2S is induced by translation inhibitors, while another protein, TurboRFP, is upregulated in response to DNA damage (the SOS response). biorxiv.org When tested with this system, Macrolactin A induced a strong fluorescent signal from Katushka2S, comparable in intensity to the known translation inhibitor tetracycline, thereby identifying protein synthesis as its primary target. biorxiv.org This in vivo approach provides a rapid and effective primary screen to categorize the mode of action for compounds like this compound.

Cell-Free Translation Assays

To confirm and quantify the inhibitory effects on protein synthesis suggested by reporter assays, in vitro cell-free translation systems are employed. biorxiv.orgnih.gov These systems contain all the essential molecular machinery for translation—including ribosomes, tRNAs, and translation factors—but are devoid of a cell wall and membrane, allowing for direct assessment of a compound's impact on the protein synthesis process itself. nih.govfraunhofer.de

Research on Macrolactin A utilized extracts from both E. coli (S30 extract) and Staphylococcus aureus to test its inhibitory activity. biorxiv.org In these assays, the synthesis of a reporter enzyme, such as firefly luciferase, is measured in the presence of varying concentrations of the test compound. Studies showed that Macrolactin A inhibits protein synthesis in both bacterial systems. biorxiv.orgnih.gov Notably, the concentration required for inhibition was significantly lower in the E. coli model compared to the S. aureus system, indicating potential species-specific differences in sensitivity or uptake, which could be relevant for this compound studies. biorxiv.orgnih.gov

SystemKey FindingReference
E. coli S30 Cell-Free SystemDemonstrated potent inhibition of protein synthesis. Required a 50-fold lower concentration for inhibition compared to the S. aureus system. biorxiv.org, nih.gov
S. aureus RN4220 Cell-Free SystemConfirmed inhibition of protein synthesis, but at a higher concentration than in the E. coli system. biorxiv.org

Toe-Printing Assays for Ribosome Stalling

Toe-printing is a high-resolution primer extension inhibition assay used to pinpoint the exact location where a ribosome stalls on an mRNA transcript. psu.edunih.gov This technique is instrumental in defining the precise mechanism of translation inhibitors. nih.govresearchgate.net The assay works by using a reverse transcriptase enzyme to synthesize a DNA copy of an mRNA template. If a ribosome is stalled on the mRNA due to an antibiotic, the reverse transcriptase stops, creating a truncated DNA product—the "toe-print"—whose length reveals the position of the ribosome's leading edge with single-nucleotide accuracy. researchgate.netnih.gov

For Macrolactin A, toe-printing assays were performed using an in vitro cell-free translation system. biorxiv.org The results of this detailed analysis confirmed that Macrolactin A inhibits protein biosynthesis by causing the ribosome to stall at the very first step of the translation elongation cycle. biorxiv.orgnih.gov This finding precisely defines its mechanism, distinguishing it from other protein synthesis inhibitors that might act at different stages, such as initiation or termination.

Advanced Microscopy Techniques for Cellular Effects

Visualizing the direct impact of a compound on cellular structure is critical for a comprehensive understanding of its antibacterial effects. Advanced microscopy provides direct evidence of the physiological consequences of the molecular interactions identified by other assays.

Transmission Electron Microscopy (TEM) for Morphological Changes

Transmission Electron Microscopy (TEM) offers unparalleled resolution for viewing the internal ultrastructure of bacterial cells. nih.govnih.gov It is used to observe morphological alterations induced by antibiotic treatment, such as damage to the cell wall, changes in membrane integrity, or disruptions to cytoplasmic contents. nih.govekb.eg

In research on macrolactins, TEM was used to visualize the effect of Macrolactin A on Agrobacterium tumefaciens. biorxiv.org The resulting electron micrographs revealed significant morphological changes in the treated cells, which appeared as undivided cells with clear evidence of septal inhibition, meaning the process of cell division was halted. biorxiv.org This visual evidence corroborates the findings from other assays that point to the disruption of a fundamental cellular process like protein synthesis, which is essential for cell growth and division.

Genetic Engineering and Molecular Biology Tools in Biosynthesis Research

Understanding how microorganisms produce complex natural products like this compound is a fundamental goal of molecular biology research in this area. These studies involve identifying and characterizing the genes responsible for the compound's synthesis.

Gene Cluster Annotation and Mutagenesis

Macrolactins are synthesized by large enzyme complexes encoded by genes organized into a single unit known as a biosynthetic gene cluster (BGC). nih.gov The macrolactin BGC was identified in Bacillus amyloliquefaciens FZB42 as the pks2 (polyketide synthase 2) cluster, also referred to as the mln cluster. nih.govnih.gov This cluster encodes a modular Type I polyketide synthase, which is responsible for assembling the core 24-membered lactone ring structure of macrolactins from simple acetate (B1210297)/malonate precursors. nih.govnih.gov

The function of this gene cluster was confirmed through mutagenesis. nih.gov By creating a mutant strain of B. amyloliquefaciens FZB42 in which the pks2 gene cluster was deleted, researchers observed the complete abolishment of macrolactin production. nih.govresearchgate.net This gene deletion experiment definitively linked the pks2 cluster to macrolactin biosynthesis. nih.gov

Furthermore, genetic analysis of macrolactin-resistant bacterial strains has provided insight into the compound's molecular target. Annotation of the genome of a Macrolactin A-resistant Bacillus pumilus strain revealed mutations in the gene encoding the translation elongation factor Tu (EF-Tu), confirming it as the cellular target of the antibiotic's action. biorxiv.orgnih.gov

Gene ClusterProducing Organism (Example)Enzyme TypeFunctionReference
pks2 / mln / bmmBacillus amyloliquefaciens FZB42Type I Polyketide Synthase (PKS)Assembles the 24-membered macrolide backbone of macrolactins. nih.gov, nih.gov

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

One key application has been the quantification of the polyketide synthase (PKS) gene, which is responsible for the production of macrolactins. nih.gov In a study investigating the effect of applying a mixture of macrolactins to soil, qPCR was used to measure the copy number of the PKS gene from the native microbial community. The results demonstrated that the application of these macrolactins significantly reduced the abundance of the PKS gene compared to the control soil. nih.gov This suggests a feedback mechanism where the presence of external macrolactins inhibits the intrinsic bacterial populations that harbor the genes for its production. nih.gov

In the same study, qPCR targeting the 16S rRNA gene was used to quantify the total number of bacteria. The analysis revealed that while the community structure was significantly altered, the total abundance of the bacterial 16S rRNA gene was not significantly different after four weeks of treatment with macrolactins. nih.gov This indicates that macrolactins induce a shift in the bacterial community composition rather than causing a significant change in the total bacterial count. nih.gov

Furthermore, qPCR serves as a tool for screening and identifying bacterial strains with the potential for macrolactin production. In a study characterizing various Bacillus strains for their biocontrol activities, conventional PCR and qPCR were developed to detect specific genetic markers. The macrolactin synthase gene (mln) was successfully detected in Bacillus strains WBN06 and YN1282-2, confirming their genetic potential to synthesize this compound. nih.gov

Table 1: Application of qPCR in Macrolactin Research

Target GeneResearch ContextKey FindingReference
Polyketide Synthase (PKS)Effect of external macrolactin application on soil microbiotaThe copy number of the PKS gene was significantly reduced in the native microbial population. nih.gov
16S rRNAEffect of external macrolactin application on total soil bacterial countNo significant change in the total copy number of the 16S rRNA gene was observed. nih.gov
Macrolactin synthase (mln)Screening of Bacillus strains for biocontrol potentialThe mln gene was detected in specific strains (WBN06 and YN1282-2), indicating their capacity for macrolactin synthesis. nih.gov

16S rRNA Gene Sequencing for Microbial Community Analysis

16S rRNA gene sequencing is a culture-independent method widely used to identify and compare the composition of microbial communities. illumina.comnih.gov The 16S rRNA gene, a component of the prokaryotic ribosome, contains both highly conserved regions, useful for designing universal primers, and hypervariable regions that provide species-specific signature sequences for taxonomic classification. nih.govyoutube.com This technique allows for a comprehensive survey of the bacterial diversity within a given environment. illumina.com

In research concerning macrolactins, 16S rRNA gene sequencing has been instrumental in elucidating the impact of these compounds on complex microbial ecosystems, such as soil. A pivotal study utilized 16S rRNA Illumina MiSeq sequencing to analyze the changes in the soil bacterial community after the continuous application of a macrolactin mixture isolated from Bacillus amyloliquefaciens NJN-6. nih.govnih.gov

The analysis revealed that the application of macrolactins led to a significant shift in the bacterial community structure and a reduction in its α-diversity. nih.govnih.gov Specifically, at the phylum level, there was a significant increase in the relative abundance of Proteobacteria and Firmicutes. Conversely, the relative abundance of Acidobacteria, a dominant phylum in the control soil, was significantly decreased. nih.govnih.gov These findings suggest that macrolactins, despite being of microbial origin, can act as a disruptive force on the microbial ecology, inhibiting sensitive groups while allowing resistant ones to proliferate due to reduced competition. nih.gov

Table 2: Changes in Soil Bacterial Phyla Abundance Following Macrolactin Treatment

PhylumEffect of Macrolactin TreatmentSignificanceReference
ProteobacteriaRelative abundance increasedSignificant nih.gov
FirmicutesRelative abundance increasedSignificant nih.gov
AcidobacteriaRelative abundance decreasedSignificant nih.gov

Ecological and Biotechnological Research Implications of Macrolactin N

Role of Macrolactin N in Microbial Ecology

The presence of macrolactins in soil, either naturally produced by indigenous bacteria or introduced through the application of biocontrol agents, can influence the structure of bacterial communities and the abundance of antibiotic resistance genes nih.govfrontiersin.org.

Impact on Soil Bacterial Community Structure

Studies have shown that the application of macrolactins can alter the diversity and composition of soil bacterial communities. Continuous application of a mixture containing macrolactins, including macrolactin A, has been observed to reduce the alpha diversity of the soil bacterial community nih.govresearchgate.netnih.gov. This can lead to changes in the relative abundance of different bacterial phyla and genera nih.govresearchgate.netnih.gov. For instance, research indicates a significant increase in the relative abundance of Proteobacteria and Firmicutes, alongside a decrease in the relative abundance of Acidobacteria, following macrolactin application nih.govresearchgate.netnih.gov. While some microbial groups may be reduced due to sensitivity to macrolactins, resistant groups may proliferate due to reduced competition nih.govfrontiersin.org. However, the total number of bacteria in the soil may not change significantly nih.govresearchgate.netnih.gov.

The observed shifts in bacterial community structure suggest that macrolactins, similar to other antibiotics, can act as selective pressures in the soil environment nih.govfrontiersin.org.

Here is a table summarizing the observed changes in relative abundance of major bacterial phyla in macrolactin-treated soil:

Bacterial PhylumEffect of Macrolactin Treatment
ProteobacteriaSignificantly Increased Relative Abundance nih.govresearchgate.netnih.gov
FirmicutesSignificantly Increased Relative Abundance nih.govresearchgate.netnih.gov
AcidobacteriaSignificantly Decreased Relative Abundance nih.govresearchgate.netnih.gov
ActinobacteriaDecreased Relative Abundance frontiersin.org

Influence on Antibiotic Resistance Gene Abundance

The introduction of antibiotics into the environment, including through the use of antimicrobial compounds like macrolactins, can influence the abundance and diversity of antibiotic resistance genes (ARGs) within microbial communities frontiersin.orgbiorxiv.org. Research using metagenomic analysis has shown that exposure to macrolactin A can affect the representation of ARGs in the soil microbiome biorxiv.org. Both low and high concentrations of macrolactin A have been found to alter the abundance of genes associated with resistance to various antibiotics, including elfamycin, glycopeptide, fluoroquinolone, rifampicin, and macrolide antibiotics biorxiv.org. Furthermore, studies have identified correlations between specific bacterial genera and the presence of diverse ARGs in macrolactin-treated soil biorxiv.org. This highlights the potential for macrolactins to contribute to the complex landscape of antibiotic resistance in soil ecosystems.

Potential in Biocontrol Applications against Phytopathogens

Macrolactins, including macrolactin A, have demonstrated antagonistic activity against a range of plant pathogenic bacteria and fungi, suggesting their potential for use in biocontrol strategies researchgate.netfrontiersin.orgnih.govresearchgate.netfrontiersin.orgresearchgate.netresearchgate.netresearchgate.net.

Antagonistic Activity against Plant Pathogenic Bacteria

Macrolactins have shown broad-spectrum antibacterial activity against soil bacteria and are reported to antagonize many bacterial plant pathogens nih.govfrontiersin.orgresearchgate.net. For instance, macrolactins have been proven to suppress the growth of Ralstonia solanacearum, a bacterium responsible for bacterial wilt in many crops nih.govfrontiersin.orgresearchgate.net. Studies have also indicated their effectiveness against Agrobacterium tumefaciens, the causative agent of crown gall disease, by inhibiting cell division biorxiv.orgresearchgate.net. This antagonistic activity is a key mechanism by which macrolactin-producing Bacillus strains exert biocontrol effects against bacterial plant diseases researchgate.netresearchgate.net.

Antifungal Effects on Plant Pathogenic Fungi

Beyond their antibacterial properties, macrolactins also exhibit antifungal activity against several plant pathogenic fungi nih.govfrontiersin.orgresearchgate.netjmb.or.kr. Macrolactin A, for example, has been reported to inhibit the growth of Fusarium oxysporum and Rhizoctonia solani, two devastating soilborne fungal pathogens biorxiv.orgnih.govfrontiersin.orgresearchgate.net. Research has shown that macrolactin-producing Bacillus subtilis strains can reduce seedling mortality caused by these fungi in plants like amaranth, with efficacy comparable to some chemical fungicides nih.govfrontiersin.orgresearchgate.net. The mechanisms underlying the antifungal activity can include mycelial lysis, perforation, cell wall lysis, and cytoplasmic disintegration of fungal hyphae nih.govfrontiersin.orgresearchgate.net. Macrolactins have also shown inhibitory effects on the growth of other plant pathogenic fungi such as Fusarium proliferatum, Moniliophthora roreri, Aspergillus niger, and Alternaria alternata nih.gov.

Here is a table summarizing some plant pathogens inhibited by macrolactins:

Type of PathogenSpecific Pathogens Inhibited by Macrolactins
Plant Pathogenic BacteriaRalstonia solanacearum nih.govfrontiersin.orgresearchgate.net, Agrobacterium tumefaciens biorxiv.orgresearchgate.net
Plant Pathogenic FungiFusarium oxysporum biorxiv.orgnih.govfrontiersin.orgresearchgate.netresearchgate.net, Rhizoctonia solani biorxiv.orgnih.govfrontiersin.orgresearchgate.net, Fusarium proliferatum nih.gov, Moniliophthora roreri nih.gov, Aspergillus niger nih.gov, Alternaria alternata nih.gov, Botrytis cinerea researchgate.netjmb.or.kr

Future Research Directions and Unexplored Avenues for Macrolactin N

Elucidation of Remaining Unknown Mechanisms of Action

While some macrolactins have shown inhibitory effects on bacterial processes like protein synthesis and fatty acid synthesis, the precise mechanisms of action for many macrolactin variants, including Macrolactin N, are still poorly understood. One study indicated that this compound exhibits inhibitory effects on bacterial peptide deformylase biorxiv.orgbiorxiv.orgresearchgate.netmdpi.com. However, the full spectrum of its molecular targets and the downstream effects of its activity require further investigation. Future research should aim to identify all relevant cellular targets in various organisms and detail the specific interactions at the molecular level. Techniques such as target identification screens, advanced biochemical assays, and structural biology methods like X-ray diffraction or cryo-EM could be employed to gain a deeper understanding of how this compound exerts its effects biorxiv.org.

Deeper Understanding of Biosynthetic Regulation and Engineering

Macrolactins are synthesized non-ribosomally by polyketide synthases in various microorganisms, particularly Bacillus species biorxiv.orgresearchgate.netresearchgate.netresearchgate.net. While the biosynthetic gene clusters for some macrolactins, such as macrolactin A, have been described, the intricate regulatory mechanisms governing the production of this compound are not fully understood acs.org. Factors influencing the yield and specific macrolactin variants produced by microorganisms, such as environmental conditions and interactions with other organisms, warrant further study acs.orgmdpi.com. Future research should focus on elucidating the complete biosynthetic pathway of this compound, identifying the specific enzymes involved, and understanding the regulatory networks that control its expression. This knowledge is essential for optimizing fermentation processes and potentially engineering microbial strains for enhanced or tailored production of this compound and its derivatives researchgate.netacs.org.

Exploration of Novel Analogues through Synthetic Biology

The structural diversity within the macrolactin family, arising from different tailoring steps like epoxidation, glycosylation, and acylation, presents opportunities for generating novel analogues with potentially improved properties researchgate.net. Synthetic biology offers powerful tools to explore this potential. By understanding the biosynthetic machinery, researchers can employ combinatorial biosynthesis strategies to create "unnatural" macrolactin variants researchgate.net. Future research could involve manipulating the genes encoding polyketide synthases and tailoring enzymes to produce novel this compound analogues with altered structures and potentially enhanced activity, specificity, or pharmacokinetic profiles. This approach could lead to the discovery of new drug candidates with improved therapeutic indices.

Investigation of this compound Interactions with Other Biological Systems

Macrolactins have demonstrated a range of biological activities beyond antibacterial effects, including antifungal, antiviral, anticancer, and anti-inflammatory properties researchgate.netresearchgate.netmdpi.com. While this compound has been noted for its antibacterial activity, its interactions with other biological systems are less explored compared to some other macrolactins like Macrolactin A mdpi.com. Future research should investigate the effects of this compound on various eukaryotic and prokaryotic cells, tissues, and even complex biological communities like the soil microbiome, where macrolactins are naturally present frontiersin.orgfrontiersin.org. Understanding these interactions is crucial for assessing its full biological potential, identifying potential off-target effects, and exploring novel applications beyond its known activities. For instance, research could delve into its immunomodulatory effects or its impact on specific cellular pathways in different disease models.

Development of Advanced Analytical Techniques for Trace Analysis

Accurate and sensitive detection and quantification of this compound are essential for both basic research and potential future applications. While standard analytical techniques like HPLC and MS have been used for macrolactin analysis, the development of more advanced techniques is crucial for trace analysis in complex matrices such as biological samples or environmental matrices ijpsjournal.comijnrd.orgjcpr.in. Future research should focus on developing highly sensitive and specific analytical methods for this compound. This could involve exploring hyphenated techniques, microfluidics, or advanced mass spectrometry approaches to enable accurate quantification at very low concentrations and to differentiate it from closely related macrolactin analogues ijpsjournal.comijnrd.orgjcpr.inmdpi.com. Such advancements would be invaluable for pharmacokinetic studies, monitoring its presence in the environment, and ensuring quality control in any potential therapeutic or agricultural applications.

Q & A

Q. What experimental methods are used to determine the chemical structure of Macrolactin N?

this compound's structure can be elucidated using a combination of liquid chromatography-mass spectrometry (LC/MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, LC/MS provides molecular ion data (e.g., [M+Na]+) and brutto formulas, while 1H and 13C NMR analyses resolve stereochemistry and functional groups. Cross-referencing chemical shifts with known macrolactins (e.g., Macrolactin A) validates structural assignments .

Q. How does this compound exert its antibacterial effects at the molecular level?

this compound likely inhibits bacterial protein synthesis by targeting elongation factor Tu (EF-Tu) , a GTPase critical for tRNA delivery to the ribosome. Studies on McA demonstrate that it binds to the EF-Tu D1-D2 interface, disrupting GTPase activity and ribosome interactions. This mechanism is supported by in vitro cell-free translation assays and resistance mutations in EF-Tu genes .

Q. What methodologies assess this compound’s cytotoxicity in human cell lines?

Cytotoxicity is typically evaluated using the MTT assay in immortalized cell lines (e.g., HaCaT keratinocytes). Cells are exposed to serial dilutions of this compound (e.g., 9.375–150 µg/mL), and metabolic activity is quantified via formazan crystal formation. Controls include DMSO vehicle and validated cytotoxic agents (e.g., erythromycin). IC50 values are calculated to determine toxicity thresholds .

Advanced Research Questions

Q. How can researchers optimize experimental conditions for studying this compound’s inhibition of protein synthesis?

Key parameters include:

  • Cell-free translation systems : Use E. coli or S. aureus lysates with optimized Mg²⁺ (8 mM) and K⁺ (370 mM) concentrations .
  • Kinetic fluorescence assays : Monitor sfGFP reporter expression in real-time using microplate readers (e.g., Varioskan LUX).
  • Toe-printing assays : Detect ribosome stalling by analyzing cDNA fragments via polyacrylamide gel electrophoresis (PAGE) .

Q. How do bacterial resistance mutations inform this compound’s mechanism of action?

Resistant strains (e.g., Bacillus pumilus McAR) often harbor EF-Tu mutations (e.g., Arg125His, Val197Ala). These substitutions occur in the kirromycin-binding pocket, suggesting steric hindrance or altered binding affinity. Molecular docking and homology modeling (using SWISS-MODEL and Smina) can predict how this compound interacts with wild-type vs. mutant EF-Tu .

Q. How should researchers address contradictions between this compound’s cytotoxicity and antibacterial efficacy?

  • Dose-response profiling : Compare IC50 values in human cells vs. MIC (minimum inhibitory concentration) in bacterial models.
  • Selectivity indices : Calculate ratios (e.g., IC50/MIC) to evaluate therapeutic windows.
  • Proteomic analysis : Identify off-target effects in eukaryotic cells using mass spectrometry .

Q. What advanced techniques validate this compound’s target specificity?

  • Homology modeling : Use templates like Thermus thermophilus EF-Tu (PDB: 2C78) to predict binding sites .
  • Molecular dynamics simulations : Assess stability of this compound-EF-Tu complexes over nanosecond timescales.
  • CRISPR-Cas9 mutagenesis : Engineer EF-Tu mutations in model organisms to confirm resistance phenotypes .

Key Challenges & Recommendations

  • Data Reproducibility : Standardize cell-free system conditions (e.g., Mg²⁺/K⁺ concentrations) to minimize variability .
  • Structural Validation : Pursue X-ray crystallography or cryo-EM to resolve this compound-EF-Tu complexes.
  • Ethical Reporting : Adhere to NIH guidelines for preclinical studies, including detailed cell line sourcing and statistical rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.